molecular formula C18H16N6O B7635027 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone

Katalognummer B7635027
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: NCZFNFARGGZNSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTE is a synthetic compound that belongs to the family of pyrazoles and tetrazoles. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Wirkmechanismus

The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is not well understood. However, studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Biochemical and Physiological Effects:
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is its potential use as an anti-cancer agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone also has potential as an anti-inflammatory agent and an anti-diabetic agent. One of the limitations of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is that its mechanism of action is not well understood, which makes it difficult to optimize its use in various applications.

Zukünftige Richtungen

There are several future directions for the study of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone. One potential direction is to further investigate its anti-cancer properties and optimize its use as an anti-cancer agent. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases like rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone and optimize its use in various applications.

Synthesemethoden

The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone involves a multi-step process that includes the condensation of 2-phenylhydrazine with ethyl acetoacetate to form 5-phenyl-3,4-dihydropyrazole-1-carboxylate. The carboxylate group is then converted into a ketone by reacting it with acetic anhydride to form 5-phenyl-3,4-dihydropyrazol-2-yl-acetone. The tetrazole moiety is then introduced by reacting the acetone with sodium azide in the presence of copper sulfate to form 1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone.

Wissenschaftliche Forschungsanwendungen

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway, which is responsible for programmed cell death. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been studied for its potential use as an anti-diabetic agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone improves insulin sensitivity and reduces blood glucose levels in diabetic rats.

Eigenschaften

IUPAC Name

1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-17(23-12-11-16(20-23)14-7-3-1-4-8-14)13-24-21-18(19-22-24)15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZFNFARGGZNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.